1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol
Description
1-(7-Amino-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol, also referred to as Formycin , is a nucleoside analog derived from the bacterial species Nocardia interformis. Its structure comprises a pyrazolo[4,3-d]pyrimidine core substituted with a 7-amino group and a methyl group at the 1-position. The sugar moiety consists of a 1,4-anhydropentitol (a modified ribitol), forming a bicyclic system that mimics natural nucleosides. This compound has been studied for its interaction with enzymes such as Purine Nucleoside Phosphorylase (PNP), where it exhibits a binding affinity of Ki = 1,480,000 nM .
Properties
CAS No. |
51222-28-7 |
|---|---|
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(7-amino-1-methylpyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-16-7-5(13-3-14-11(7)12)6(15-16)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H2,12,13,14) |
InChI Key |
MTJRJNHWOVXLLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)C3C(C(C(O3)CO)O)O)N=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the amino and hydroxymethyl groups under controlled conditions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play crucial roles in binding to these targets, thereby modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Key Differences :
- Features a purine-based scaffold instead of pyrazolo[4,3-d]pyrimidine.
- Retains the riboside sugar but lacks the 1,4-anhydro modification.
5'-(Methylthio)formycin (CAS 91255-90-2)
Structure: Includes a 5'-methylthio substitution on the ribitol moiety. Impact: The sulfur atom increases lipophilicity, which may enhance membrane permeability but reduce solubility. No activity data is available, though such modifications often alter metabolic stability .
Acycloneplanocin A (CAS 153185-55-8)
Structure : A deoxy/methylene derivative of D-erythro-pentitol with a purine base.
Impact : The absence of hydroxyl groups and presence of a methylene bridge likely reduce enzymatic recognition, shifting its mechanism away from nucleoside mimicry .
Thioether-Linked Derivatives (e.g., CAS 75899-14-8)
Structure: Features a thioether linkage and a carboxylic acid side chain.
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Modifications | Ki (nM) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazolo[4,3-d]pyrimidine | 1-Methyl, 7-amino, 1,4-anhydropentitol | 1,480,000 | Moderate PNP binding |
| 2-Aminoformycin | Pyrazolo[4,3-d]pyrimidine | 5,7-Diamino, β-ribofuranosyl | 1,680,000 | Weaker PNP binding |
| 5'-(Methylthio)formycin | Pyrazolo[4,3-d]pyrimidine | 5'-Methylthio substitution | N/A | Increased lipophilicity |
| Acycloneplanocin A | Purine | 1,4-Dideoxy-4-methylene pentitol | N/A | Altered enzymatic recognition |
| CAS 75899-14-8 | Pyrazolo[4,3-d]pyrimidine | Thioether, carboxylic acid side chain | N/A | Potential for enhanced interactions |
Research Findings and Implications
- PNP Binding: The target compound’s marginally superior Ki value over 2-Aminoformycin highlights the subtle role of methyl substitutions in enzyme interactions .
- Structural Flexibility: Derivatives with sulfur or methylthio groups (e.g., CAS 91255-90-2) demonstrate how minor modifications can tailor physicochemical properties, though efficacy trade-offs require further study .
- Therapeutic Potential: High Ki values (micromolar range) across analogs indicate weak PNP inhibition, necessitating structural optimization for drug development.
Biological Activity
1-(7-Amino-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H15N5O4
- Molecular Weight : 281.268 g/mol
- CAS Number : 51222-28-7
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to act as an inhibitor of certain kinases and may influence pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that 1-(7-Amino-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol exhibits several pharmacological effects:
- Anticancer Activity : The compound has demonstrated potential as an antineoplastic agent by inhibiting tumor cell growth in vitro and in vivo.
- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary data indicate protective effects against neurodegenerative conditions, possibly through antioxidant mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Neuroprotection :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
